DC8,9PC
Description
Structure
2D Structure
Properties
CAS No. |
118024-74-1 |
|---|---|
Molecular Formula |
C62H108NO8P |
Molecular Weight |
1026.5 g/mol |
IUPAC Name |
[(2R)-2,3-di(heptacosa-11,13-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C62H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-61(64)68-58-60(59-70-72(66,67)69-57-56-63(3,4)5)71-62(65)55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h60H,6-29,38-59H2,1-5H3/t60-/m1/s1 |
InChI Key |
AFGIQTGBUXLTHP-AKAJXFOGSA-N |
SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
Other CAS No. |
118024-74-1 |
Synonyms |
1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (12,14-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (13,15-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (17,19-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (6,8-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (7,9-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (8,10-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (9,11-diyn)-isomer DC8,9PC |
Origin of Product |
United States |
Synthetic Pathways and Functionalization Strategies of Dc8,9pc
Chemical Synthesis Procedures for DC8,9PC and its Analogues
The synthesis of this compound and its related analogues is crucial for exploring their diverse applications. Established laboratory procedures enable the production of this complex lipid, alongside investigations into its chiral and achiral forms.
Established Laboratory Synthesis Protocols for this compound
This compound is synthesized through established laboratory procedures, with its production reported by institutions such as the Naval Research Laboratory using published literature protocols nih.gov. The compound is also commercially available from various suppliers, indicating standardized synthesis and purification methods wikipedia.org. The molecular formula of this compound is C₅₄H₉₂NO₈P, with a molecular weight of 914.3 g/mol , and it is typically supplied with a purity of ≥95% wikipedia.org.
Synthesis of Chiral and Achiral this compound Isomers
The chirality of lipid molecules, particularly at the sn-glycerol backbone, plays a significant role in their self-assembly properties. This compound itself possesses a chiral sn-glycero-3-phosphocholine headgroup. Research has explored the synthesis of an achiral isomer of DC(8,9)PC, referred to as β-tubule-forming lecithin (B1663433) (β-TFL). This achiral analogue was synthesized via an unambiguously achiral pathway, eliminating the possibility of enantiomeric microphase separation that can occur in chiral mixtures.
Studies comparing chiral DC(8,9)PC with its achiral β-TFL counterpart have revealed insights into the mechanism of tubule formation. While chiral packing theories predict that tubules formed from non-enantiopure DC(8,9)PC would exhibit increased diameters or even form flat sheets, tubules of unchanged diameter and both helical senses of handedness were observed in DC(8,9)PC racemates. This phenomenon suggests a spontaneous resolution of the zero net chirality mixture into microdomains of opposing chirality, enabling chiral packing. Furthermore, the chiral headgroup of DC(8,9)PC has been shown to strongly bias the outcome of chiral symmetry-breaking processes during tubule formation, even though the symmetry-breaking itself may originate from the diynes in the hydrocarbon tails. The synthesis of such achiral analogues is vital for dissecting the contributions of molecular chirality versus cooperative symmetry-breaking in the self-assembly of these complex lipid structures.
Incorporation and Functionalization of this compound in Complex Architectures
The unique photopolymerizable nature of this compound makes it an attractive component for integration into various complex architectures, particularly in the realm of nanocarriers for advanced material science and biomedical applications.
Synthesis of this compound-Containing Liposomal Formulations
This compound is frequently incorporated into liposomal formulations to create photo-triggerable nanocarriers. These liposomes are typically prepared using methods such as probe sonication wikipedia.org. The photopolymerizable properties of this compound are harnessed by mixing it with other phospholipids (B1166683) to form stable vesicles.
Common matrix lipids used in conjunction with this compound include dipalmitoyl phosphatidylcholine (DPPC) and dioleoyl phosphatidylcholine (DOPC) nih.gov. Additionally, pegylated lipids like DSPE-PEG2000 are often included to enhance liposome (B1194612) stability and prolong circulation time for potential in vivo applications nih.gov.
The photopolymerization of this compound within the lipid bilayer, particularly when mixed with saturated lipids like DPPC, leads to the formation of defects in the liposome membrane upon UV (254 nm) irradiation wikipedia.orgnih.gov. This photopolymerization-induced destabilization can result in the release of entrapped contents, such as fluorescent dyes (e.g., calcein) or therapeutic agents (e.g., doxorubicin) nih.gov.
Table 1 provides examples of lipid compositions used in this compound-containing liposomal formulations and their observed characteristics.
Table 1: Representative this compound-Containing Liposomal Formulations and Properties
| Formulation Components (Molar Ratio) | Observed Property / Application | Reference |
| DPPC:this compound:DSPE-PEG2000 (86:10:04) | Efficient doxorubicin (B1662922) encapsulation; UV (254 nm) and visible light (514 nm) triggered release of contents; improved cell-killing in co-cultures nih.gov | nih.gov |
| DPPC:this compound (various ratios) | UV (254 nm)-induced calcein (B42510) release via photopolymerization; effective in gel phase | |
| This compound:DOPC:DOTAP (20:56:24 wt%) | Photoswitchable supported lipid bilayers on mesoporous silica (B1680970) nanoparticles | |
| This compound with DSPE-PEG2000 | Formation of stable vesicles (LNPs) for hydrophobic drug encapsulation (e.g., HPPH); high serum stability |
Integration of this compound into Mesoporous Silica Nanoparticles
While this compound is not typically integrated directly into the silica framework of mesoporous silica nanoparticles (MSNs), it plays a crucial role in the functionalization of MSN-based systems, primarily through the formation of supported lipid bilayers (SLBs) on the nanoparticle surface.
In one approach, this compound has been employed alongside other lipids like DOPC and DOTAP to create photoswitchable supported lipid bilayers on MSNs. The photopolymerization of this compound within these SLBs upon UV (254 nm) illumination is designed to create defects in the bilayer structure, leading to destabilization and controlled release of encapsulated cargo. This strategy leverages the unique light-sensitive properties of this compound to impart stimulus-responsive capabilities to MSN-based delivery systems.
Beyond silica, this compound has also been utilized as a template for the synthesis of other inorganic nanostructures. For instance, it has served as a template in sol-gel reactions of tetraethyl orthogermanate (TEOG) to prepare this compound/germania nanotubules and nanocrystals. In these processes, TEOG molecules hydrolyze on the surface of the lipid bilayer, and the resulting hybrid mixture self-assembles into secondary tubular structures, demonstrating this compound's role in guiding the formation of hierarchically organized inorganic nanomaterials.
Supramolecular Assembly and Structural Organization of Dc8,9pc Systems
Self-Assembly Mechanisms of DC8,9PC in Lipid Bilayers
The self-assembly of this compound into lipid bilayers is driven by the interplay of hydrophilic and hydrophobic interactions, leading to the shielding of hydrophobic tails from water while hydrophilic headgroups face the aqueous environment acs.org.
This compound possesses unique assembly characteristics within lipid bilayers, largely attributed to the presence of diacetylene groups in its fatty acyl chains tandfonline.comnih.govnih.gov. These groups are highly reactive and enable UV-induced photopolymerization, forming chains of covalently linked lipid molecules within the bilayer nih.govakjournals.comnih.govnih.gov. The efficiency of this polymerization is profoundly influenced by the molecular packing of this compound within the membrane nih.govunige.ch.
Research indicates that this compound tends to form aggregates or segregated lipid domains when embedded in bilayers of saturated phospholipids (B1166683), such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) tandfonline.comnih.govakjournals.comnih.govnih.govnih.govmdpi.comresearchgate.net. This aggregation is a prerequisite for efficient UV-induced polymerization, as it facilitates the proper directional alignment of the diacetylenic fatty acyl chains nih.govresearchgate.net. In contrast, when mixed with unsaturated lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), which are in a liquid phase at room temperature, this compound does not readily polymerize due to a lack of appropriate alignment of its acyl chains nih.govresearchgate.net. The melting phase transitions (Tm) of the matrix lipids play a significant role, with polymerization occurring efficiently in the gel phase of saturated lipids nih.govnih.govresearchgate.net.
The aggregation and subsequent photopolymerization of this compound within lipid bilayers are directly linked to the formation of phase boundary defects. When this compound forms segregated domains within a matrix of saturated phospholipids, such as DPPC, these domains act as sites where defects can be induced tandfonline.comnih.govpnas.org. Upon exposure to UV irradiation (e.g., 254 nm), the photopolymerization of this compound occurs, leading to structural changes that result in the production of defects at the boundaries of these domains tandfonline.comnih.govmdpi.compnas.org. These defects manifest as pores in the membrane, which can increase membrane permeability and facilitate the release of encapsulated contents nih.govmdpi.compnas.org. This mechanism has been exploited in the design of light-triggerable liposomes for controlled release applications akjournals.comnih.govnih.govnih.govmdpi.comresearchgate.net.
Chiral Self-Assembly Leading to Lipid Tubule Formation by this compound
This compound is a chiral molecule, and its inherent chirality plays a crucial role in its self-assembly into high-curvature structures like tubules and helical ribbons acs.orgacs.orgrsc.org.
The formation of cylindrical tubules by this compound is often attributed to chiral interactions within the lipid bilayer acs.orgnih.govresearchgate.net. Unlike achiral molecules that tend to pack parallel to their neighbors, chiral molecules like this compound pack at a slight, non-zero angle with respect to their nearest neighbors acs.orgacs.orgnih.govpnas.org. This "chiral packing" induces a spontaneous twist in the lipid bilayer, which then favors the formation of cylindrical structures rather than flat sheets or large spherical vesicles acs.orgnih.govresearchgate.netpnas.org.
Experimental evidence supporting this chiral packing theory comes from circular dichroism (CD) spectroscopy studies. This compound tubules exhibit a strong CD signal, in contrast to spherical liposomes of the same lipid, which show only a very weak signal nih.govresearchgate.net. This indicates that the packing of lipid molecules in tubules is chiral, while in spherical liposomes it is not nih.govresearchgate.net. The CD spectra of this compound tubules typically show two distinct peaks:
A peak at 195 nm , associated with chiral packing of the diacetylene groups within a single bilayer nih.govresearchgate.net.
A peak at 202–205 nm , associated with chiral ordering of head groups between adjacent bilayers nih.govresearchgate.net.
The relative amplitudes of these peaks can provide insights into chiral packing both within and between bilayers, and how it is influenced by factors such as lipid concentration and solvent type nih.govresearchgate.net.
Theoretical models based on chiral interactions coupled with molecular tilt predict that this compound tubules can exhibit both uniform and modulated molecular tilt states within their walls ucf.edubepress.compnas.orggrafiati.compnas.org. In a uniform tilt state, the molecular tilt orientation with respect to the cylinder's equator remains constant pnas.org. In contrast, a modulated tilt state features a periodic, helically striped structure where the molecular tilt direction varies smoothly across the stripes and jumps at their edges pnas.org.
Experimental validation of these predicted tilt orderings has been achieved using liquid crystals as optical amplification probes pnas.orgpnas.org. By imaging the molecular-tilt order in self-assembled this compound tubules, researchers have demonstrated that the organization of the molecular-tilt azimuth in the lipid tubules can induce an azimuthal orientation in the liquid crystals pnas.orgpnas.org. These studies have successfully observed both uniform and modulated tilt states in this compound tubules, providing valuable support for the theoretical understanding of chiral self-assembly mechanisms ucf.edubepress.compnas.orggrafiati.compnas.orgbepress.com.
While molecular chirality is a significant factor in tubule formation, research has also explored the role of chiral symmetry breaking. This phenomenon describes how a system can spontaneously adopt a chiral structure even if its constituent molecules are achiral, or how a chiral system can exhibit a biased handedness acs.org.
Co-Assembly of this compound with Diverse Matrix Lipids and Cationic Amphiphiles
The co-assembly behavior of this compound with other lipids is critical for understanding its structural organization and potential applications in areas such as drug delivery systems. Its ability to form distinct domains or mix homogeneously with other lipids dictates the efficiency of its photopolymerization and the resulting membrane properties.
Investigations of Binary Lipid Mixtures (e.g., this compound:DPPC, this compound:DMPC)
Studies on binary mixtures of this compound with saturated phospholipids like DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) reveal distinct co-assembly characteristics.
This compound:DPPC Systems In liposomal formulations, this compound exhibits a tendency to segregate and co-exist as immiscible phases with DPPC, even when both lipids are in a gel-crystalline state akjournals.comnih.govresearchgate.net. This phase separation is evidenced by Differential Scanning Calorimetry (DSC) analyses of lipid mixtures. For instance, a DPPC:this compound mixture at a 90:10 mol ratio displayed two distinct transition peaks at 310 K and 314 K, indicating the presence of separate lipid domains within the bilayer akjournals.comnih.govresearchgate.net. Similarly, an 80:20 mol% mixture yielded comparable results akjournals.com. The phase transition temperatures of pure this compound and DPPC are approximately 316 K (43°C or 45°C) and 314 K (41°C), respectively akjournals.comnih.govscirp.org.
The efficiency of UV-triggered photopolymerization of this compound is significantly influenced by the physical state of the matrix lipid. Polymerization proceeds efficiently when this compound is embedded in DPPC at temperatures where DPPC is in its gel phase (e.g., 25°C) akjournals.comnih.govnih.govscispace.comnih.govresearchgate.net. This is attributed to the restricted motional flexibility of this compound molecules in the gel phase, which facilitates the proper alignment of their diacetylene groups necessary for polymerization scispace.comnih.gov. Conversely, no significant polymerization was observed when this compound was incorporated into a fluid phase matrix nih.gov. Fluorescence microscopy studies further support the formation of distinct domains in DPPC/DC8,9PC monolayers scispace.comnih.gov. The photopolymerization of this compound within DPPC liposomes can lead to changes in membrane integrity, resulting in the release of entrapped contents akjournals.comnih.govnih.gov.
Phase Transition Temperatures of Pure Lipids
| Lipid | Transition Temperature (K) | Transition Temperature (°C) | Source |
|---|---|---|---|
| This compound | 316 | 43 | akjournals.com |
| This compound | 318 | 45 | scirp.org |
| DPPC | 314 | 41 | akjournals.com |
This compound:DMPC Systems Structural characterization of binary liposomes composed of this compound and DMPC, particularly at a 1:1 molar ratio, has been performed using techniques such as DSC and Electron Spin Resonance (ESR) spectroscopy acs.orgusp.brnih.govresearchgate.net. These studies indicate that the two lipids scarcely mix at low temperatures, suggesting the formation of distinct this compound-rich and DMPC-rich domains acs.orgusp.brnih.govresearchgate.net. However, some intermixing is observed, with a few molecules of DMPC present in this compound-rich domains and vice versa acs.orgusp.brnih.gov.
Regarding polymerization efficiency, research findings vary. One study reported that the addition of DMPC in a 1:1 molar ratio did not improve this compound polymerization efficiency, and even reduced it at 1:0.5 and 1:0.25 ratios usp.br. In contrast, other research suggests that L-tryptophan, when carried by DMPC:this compound liposomes, may prefer DMPC-enriched domains, which can lead to more ordered diacetylenic domains and potentially improve the polymerization efficiency of this compound scirp.org.
A significant finding is the enhanced stability of polymerized this compound:DMPC liposomes (1:1 molar ratio) in various media, including saliva, buffer at pH 2, bile, and pancreatin, compared to their non-polymerized counterparts usp.brresearchgate.net. UV irradiation of this mixture has been shown to reduce leakage and increase membrane rigidity researchgate.net. After UV irradiation, a binary this compound:DMPC system can effectively be considered a ternary system, comprising DMPC molecules, monomeric this compound, and polymerized this compound units, with the polymers forming small segregated domains within the membrane scirp.org.
Studies of Ternary Systems Incorporating Cationic Lipids (e.g., this compound:DMPC:DOTAP)
The incorporation of cationic lipids into this compound-containing liposomes creates ternary systems with potential applications, particularly in gene delivery due to their ability to complex with negatively charged nucleic acids. Common compositions studied include DMPC:this compound:Cationic Lipid (CL) in molar ratios such as 1:1:0.2 researchgate.netnih.gov. Examples of cationic lipids explored in these systems include DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), stearylamine (SA), and myristoylcholine chloride (MCL) researchgate.netnih.gov.
Investigations into these ternary systems have shown that the presence of cationic lipids like DOTAP does not impede the photopolymerization of this compound when a "copolymerization" methodology is employed, where the cationic lipid is mixed with the other lipids prior to dissolution nih.gov. The formation of polymers in DMPC:this compound:DOTAP (1:1:0.2) mixtures following UV irradiation is confirmed by characteristic absorbance peaks around 480 nm and 520 nm in visible spectra nih.gov.
In terms of physical properties, cationic lipopolymers prepared using DOTAP or MCL via the copolymerization method were observed to be smaller in size compared to those prepared by a cationic addition methodology researchgate.net. Crucially, these cationic lipopolymers demonstrated high size stability over extended periods, maintaining their integrity for up to 166 days at 4°C researchgate.net. Furthermore, the choice of cationic lipid impacts the system's ability to complex with DNA; lipopolymers containing DOTAP or MCL proved to be more efficient in DNA complexation than those incorporating SA researchgate.net. These findings highlight the utility of this compound in designing stable, functional supramolecular assemblies for various biomedical applications, including the delivery and protection of plasmid DNA researchgate.netnih.gov.
Photopolymerization and Photo Triggered Phenomena in Dc8,9pc Based Systems
Ultraviolet (UV) Light-Induced Photopolymerization of Diacetylenic Moieties in DC8,9PC
The diacetylene groups within this compound are highly reactive and can be polymerized by UV irradiation, forming chains of covalently linked lipid molecules within the bilayer avantiresearch.comymilab.comchem960.com. This process is well-documented and forms the basis for many of its applications nih.gov.
UV light, particularly at 254 nm, induces the photopolymerization of this compound nih.govnih.gov. This reaction involves intermolecular cross-linking through the diacetylenic groups, leading to the formation of a conjugated polymer within the hydrocarbon region of the lipid bilayer avantiresearch.comymilab.comchem960.com. The polymerization is considered topotactic, meaning its efficiency is strongly dependent on the correct alignment of the acetylenic monomer units. This precise alignment is typically achieved when the diacetylenic hydrocarbon chains are in a crystal-like lattice, which is prevalent in the gel phase of the lipid bilayer nih.gov.
Studies have shown that this compound molecules tend to cluster and adopt a preferred conformation within a gel-phase matrix lipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), facilitating the UV-triggered polymerization nih.gov. Conversely, in a liquid-phase matrix, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or Egg PC, the unrestricted motional flexibility of this compound molecules hinders the necessary alignment, thereby restricting efficient polymerization nih.gov. The photo-crosslinking process results in the creation of defects within the liposome (B1194612) bilayer, which can lead to lateral membrane expansion and destabilization.
The kinetics and extent of UV-induced polymerization in this compound constructs are influenced by factors such as the matrix lipid and the concentration of this compound. Photopolymerization in liposomes composed of DPPC:this compound has been observed to occur rapidly, with spectral changes indicative of polymerization detectable within 2 minutes of UV treatment nih.gov.
The rate and extent of solute release from liposomes, which correlates with the degree of this compound polymerization, are dependent on the molar percentage of this compound incorporated. For instance, liposomes containing 10 mol% or 20 mol% this compound exhibited an initial delay in calcein (B42510) release (10-15 minutes) but achieved maximum release after longer UV exposures (up to 45 minutes). Higher concentrations of this compound (e.g., ≥20 mol%) resulted in very rapid calcein release, reaching 100% within 15 minutes, although these formulations also showed significant spontaneous leakage, limiting their practical stability.
Despite the efficiency of UV-induced polymerization, studies indicate that complete polymerization of this compound molecules may not always be achieved. Research using differential scanning calorimetry (DSC) on this compound:1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) liposomes revealed that even after 20 cycles of UV irradiation, approximately 80% of the this compound molecules remained unpolymerized avantiresearch.comymilab.comchem960.com. This suggests the coexistence of large non-polymerized lipid regions with smaller polymerized domains within the bilayer chem960.com. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has further shown a decrease in this compound monomer in both DPPC and POPC environments following UV treatment, even when no significant spectral shifts (indicative of propagating polymerization) were observed in POPC nih.gov. This implies that some degree of monomer consumption occurs even in environments not conducive to full chromogenic polymerization.
Table 1: Effect of this compound Concentration on UV-Induced Calcein Release Kinetics from DPPC:this compound Liposomes
| This compound Mol% | Initial Delay in Calcein Release (min) | Time to 100% Calcein Release (min) | Spontaneous Leakage |
| 10 | 10 | 45 (maximum extent) | Low |
| 20 | 15 | 45 (maximum extent) | Low |
| ≥20 | Very rapid | 15 | Significant |
A notable characteristic of this compound photopolymerization is the associated chromogenic change. Upon UV exposure, this compound undergoes a color transition nih.govnih.gov. The photoproduct initially appears blue and subsequently relaxes to form a red polymer. This color shift is a direct consequence of the formation of a conjugated polymer backbone. The "blue state" is characterized by an absorption peak around 600 nm, which emerges after sufficient UV irradiation (e.g., 1.5 J cm⁻²). The progression of polymerization can be monitored by observing an increase in absorbance at 510 nm nih.gov.
Visible Light-Triggered Responses in this compound Formulations
In contrast to UV light, which primarily induces photopolymerization, visible light can trigger distinct responses in this compound formulations, often without direct polymerization of the diacetylene moieties nih.gov.
Visible light-triggered responses in this compound systems, such as the release of entrapped solutes from liposomes, occur through mechanisms that are fundamentally different from and independent of the direct photopolymerization observed with UV light nih.gov. For example, studies using a 514 nm laser to treat DPPC:this compound liposomes demonstrated the release of entrapped calcein, but this release was not accompanied by evidence of this compound photo-crosslinking nih.gov.
Crucially, the visible light-induced solute leakage from these liposomes is dependent on the spectral properties of the entrapped molecules rather than the lipid membrane itself nih.gov. This is exemplified by the observation that a 514 nm laser could trigger the release of calcein (excitation/emission at 485/517 nm) but not calcein blue (excitation/emission at 360/460 nm) under identical conditions nih.gov. This suggests a mechanism where the encapsulated photosensitive compound absorbs the visible light, leading to a cascade of events that destabilize the liposomal membrane.
The mechanism of destabilization under visible light has been linked to the production of reactive oxygen species (ROS), a process that is notably absent in UV-triggered polymerization mechanisms. Specifically, 514 nm laser-mediated phototriggering is thought to occur primarily via a Type-I photoreaction process. It has been hypothesized that the permeation of photoactivated compounds occurs through the creation of domains of enhanced fluidity within the liposome membrane.
The response of this compound formulations to visible light can be modulated by specific wavelengths, often in conjunction with encapsulated photosensitizers. A 514 nm laser has been extensively used to induce content release from this compound-containing liposomes, with the release being wavelength-specific and dictated by the spectral properties of the entrapped solute nih.gov.
Beyond lasers, light-emitting diodes (LEDs) of different wavelengths have also been explored for triggering responses in this compound systems. Studies have shown that blue, green, and red LED light can induce calcein release from this compound liposomes, with blue light demonstrating the highest efficiency. This indicates a wavelength-sensitive response, where the efficiency of release can vary depending on the specific LED wavelength used. Furthermore, the inclusion of a red light-activatable anticancer photodynamic therapy drug, 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), within this compound liposomes enabled calcein release upon exposure to a 660 nm laser, but only when HPPH was present. This highlights the critical role of the photosensitizer's absorption spectrum in dictating the effective triggering wavelength in the visible light range.
Table 2: Comparison of UV and Visible Light-Triggered Mechanisms in this compound Systems nih.gov
| Feature | UV (254 nm) Triggering | Visible Light (e.g., 514 nm, 660 nm) Triggering |
| Primary Mechanism | Direct photopolymerization of this compound | Alternate mechanism, unrelated to polymerization |
| This compound Cross-linking | Evident, leads to polymer formation | Not evident |
| Dependence on Entrapped Solute | Not dictated by solute properties | Dependent on spectral properties of entrapped solute |
| Reactive Oxygen Species (ROS) | Independent of ROS production | Involves ROS production (Type-I photoreaction) |
| Chromogenic Changes | Yes (blue to red transition) | No direct chromogenic change of this compound |
| Membrane Effect | Defects from polymerization, lateral expansion/destabilization | Enhanced fluidity domains, permeation of photoactivated compounds |
Interactions of Dc8,9pc Derived Constructs with Advanced Research Models
Interaction Studies of Polydiacetylene (PDA) Derived from DC8,9PC with Peptides
Polydiacetylenes (PDAs) derived from this compound exhibit mechanochromic and colorimetric properties, undergoing a color change from blue to red and becoming fluorescent when exposed to external stimuli, including the adsorption of specific molecules like peptides. unige.chresearchgate.netresearchgate.net
Mechanochromic and Colorimetric Response to Antimicrobial Peptides (e.g., Melittin) by this compound PDA
Research has demonstrated the utility of this compound-derived PDA for the colorimetric and fluorescence detection of peptides, such as melittin (B549807). unige.chresearchgate.netunige.chacs.org A significant advantage of PDA fabricated with this compound is its phosphocholine (B91661) headgroup, which allows it to mimic peptide-cell membrane interactions more effectively than conventional PDAs that possess carboxyl headgroups. unige.chresearchgate.netunige.chacs.org
Studies investigating the dose-response curve of this compound-PDA to melittin revealed a half-maximum response at a melittin concentration of 0.1 mg/mL. This sensitivity is comparable to that observed in traditional PDA assays, indicating that the modification of the headgroup does not compromise the detection capability. unige.chresearchgate.netunige.chacs.org Furthermore, the Hill coefficient extracted from these dose curves was 2.1, aligning with findings from previous melittin studies involving phospholipids (B1166683), which underscores the benefit of a biologically relevant headgroup in these systems. unige.chresearchgate.netunige.chacs.org
Spectroscopic Characterization of Peptide-PDA Interactions and Signal Kinetics
The interaction between peptides and this compound-PDA has been extensively characterized using spectroscopic methods, including UV/Vis spectroscopy and fluorescence spectroscopy. unige.chresearchgate.netunige.chacs.orgunige.ch Upon the addition of melittin, distinct spectral changes are observed: the blue peak at 600 nm, characteristic of the polymerized "blue state" PDA, diminishes, while red peaks emerge and increase at 495 nm and 525 nm. unige.chunige.ch
An notable finding in these studies is the unexpectedly slow spectral change that occurs over several hours after the introduction of melittin to this compound-PDA. unige.chresearchgate.netunige.chacs.org This time-dependent signal has been investigated through a combination of UV/Vis spectroscopy, fluorescence spectroscopy, and dynamic light scattering to elucidate its underlying kinetics and mechanisms. unige.chresearchgate.netunige.chacs.org
When comparing this compound-PDA with 10,12-tricosadiynoic acid (TRCDA)-PDA, this compound-PDA demonstrated a higher maximum colorimetric response, reaching 80% compared to 30% for TRCDA-PDA, suggesting enhanced sensitivity towards melittin. unige.ch
Table 1: Spectroscopic Characteristics of this compound-PDA Interaction with Melittin
| Spectroscopic Method | Observation (Upon Melittin Addition) | Wavelengths/Features | Kinetic Behavior | Reference |
| UV/Vis Spectroscopy | Diminishment of blue peak | 600 nm | Slow change over hours | unige.chunige.ch |
| UV/Vis Spectroscopy | Increase of red peaks | 495 nm, 525 nm | Slow change over hours | unige.chunige.ch |
| Fluorescence Spectroscopy | Fluorescence emission | 530 nm (excitation), 545 nm (emission) | Slow change over hours | unige.chunige.ch |
| Colorimetric Response | Blue-to-red color transition | Visual/Spectrophotometric | Dose-dependent, half-max at 0.1 mg/mL | unige.chresearchgate.netunige.chacs.org |
This compound as a Structural Component in Biosensor and Bioimaging Research
This compound's ability to form various vesicles and three-dimensional structures upon polymerization has made it a crucial component in the design of advanced biosensors and bioimaging agents. nih.gov
Development of Polydiacetylene-Based Biosensors Incorporating this compound
This compound is extensively used in the construction of highly sensitive polydiacetylene biosensors. nih.govresearchgate.netresearchgate.net These biosensors leverage the unique optical properties of PDAs, which undergo a distinct color change from blue to red and exhibit enhanced fluorescence in the presence of specific receptor ligands. This phenomenon makes them highly attractive for various biosensing applications. researchgate.netresearchgate.net
This compound-based biosensors have been developed for the detection of a wide array of biological and chemical targets, including viruses, bacteria, proteins, antibiotics, hormones, sialic acid, and metal ions. nih.govresearchgate.net For instance, PDA vesicles incorporating this compound have been successfully employed as paper strip sensors for the detection of Bacillus thuringiensis HD-73 spores. researchgate.net Furthermore, this compound has been integrated into microbubbles, where UV radiation-induced polymerization contributes to their stability and functionality in sensing applications. researchgate.net
Table 2: Applications of this compound-Based Polydiacetylene Biosensors
| Biosensor Application | Target Analytes | Key Features/Mechanism | Reference |
| General Biosensing | Viruses, bacteria, proteins, antibiotics, hormones, sialic acid, metal ions | Colorimetric (blue-to-red) and fluorescence enhancement upon ligand binding | nih.govresearchgate.netresearchgate.net |
| Pathogen Detection | Bacillus thuringiensis HD-73 spores | Paper strip sensor format | researchgate.net |
| Microbubble Integration | Various (implied) | UV-induced polymerization for stability and functionality | researchgate.net |
Applications in Functionalized Polymerized Vesicles for Vascular-Targeted Molecular Imaging Research
The photo-crosslinking capabilities of this compound have been strategically utilized in the creation of functionalized polymerized vesicles designed for vascular-targeted molecular imaging. nih.govscispace.comtandfonline.commdpi.comnih.govsemanticscholar.org These sophisticated vesicles are engineered to integrate both an imaging agent, such as Gd3+, and a specific ligand for vascular targeting. nih.gov The inclusion of this compound in these nano-assemblies facilitates light-triggered photo-crosslinking, which in turn enhances the stability of the assembled complex. nih.gov
Pre-clinical studies in animal models using these polymeric vesicles have yielded promising results, particularly in the vascular targeting of receptors like integrins and ICAM, demonstrating their potential for precise molecular imaging applications. nih.gov Beyond imaging, this compound is also a key component in novel stealth nanoparticles. These nanoparticles are typically composed of a binary lipid bilayer containing this compound and a PEGylated lipid, such as DSPE-PEG2000. This formulation provides high stability and allows for a substantial payload of hydrophobic photodynamic therapy (PDT) drugs, like HPPH, for cancer imaging and therapy. These HPPH-loaded vesicles have shown high serum stability and improved tumor accumulation in animal models, highlighting their potential as advanced targeted therapeutic and diagnostic tools. cancer.gov
This compound Integration in Nucleic Acid Delivery Platforms and In Vitro Studies
This compound has been investigated for its role in nucleic acid delivery platforms, offering a promising avenue for gene therapy and other molecular interventions. nih.govscispace.comtandfonline.commdpi.comsemanticscholar.orgresearchgate.net
The compound is utilized in the formulation of stable cationic lipopolymers, which are designed for the efficient delivery and protection of plasmid DNA. researchgate.net In vitro studies have evaluated the effectiveness of methodologies involving the copolymerization of this compound with lipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and cationic lipids. These studies have provided detailed data on the size, stability, and ability of the resulting nanoparticles to resist serum DNase-based degradation over extended periods, up to 166 days. researchgate.net
It is important to note that liposomes prepared solely from this compound tend to form tube-like structures that are not suitable for drug entrapment. Therefore, this compound is typically used in combination with other lipid mixtures to create functional delivery systems. nih.govresearchgate.net Research indicates a correlation between the hydrophobicity factor (HF) of lipid formulations and their DNA association efficiency; a higher HF value is associated with more fluid membranes and consequently, a greater efficiency in DNA association. researchgate.net Furthermore, this compound-containing vesicles can be engineered to carry various nucleic acid agents, enabling targeted therapy and diagnostics for different disease types. cancer.gov Some in vitro studies have also suggested that certain cationic solid lipid nanoparticles incorporating this compound can improve the transfection efficiency of plasmid DNA in dendritic cells. rsc.org
Table 3: Key Findings in this compound-Based Nucleic Acid Delivery Platforms
| Feature/Study Aspect | Observation/Finding | Reference |
| Formulation Type | Stable cationic lipopolymers for plasmid DNA delivery | researchgate.net |
| Stability | Nanoparticles resist serum DNase degradation for up to 166 days (in vitro) | researchgate.net |
| DNA Association Efficiency | Higher hydrophobicity factor (HF) correlates with increased DNA association | researchgate.net |
| Vesicle Composition | Typically used in lipid mixtures (not alone) for drug/DNA entrapment | nih.govresearchgate.net |
| Transfection Efficiency | Improved plasmid DNA transfection in dendritic cells (with certain cationic solid lipid NPs) | rsc.org |
| Versatility | Can carry various nucleic acid agents for targeted therapy/diagnostics | cancer.gov |
Formulation of Cationic Lipopolymers for Plasmid DNA Complexation Utilizing this compound
This compound has been extensively investigated for its potential in formulating stable cationic lipopolymers for the delivery and protection of plasmid DNA in gene therapy applications fishersci.calipidmaps.orgresearchgate.net. Non-viral vectors, while offering increased safety for in vivo use, necessitate ongoing research to enhance their efficacy and stability fishersci.ca.
Cationic lipopolymers incorporating this compound have been prepared using different methodologies, often involving co-lipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and various cationic lipids (CLs) fishersci.calipidmaps.org. Common cationic lipids explored include 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), stearylamine (SA), and myristoylcholine chloride (MCL) fishersci.calipidmaps.org. A frequently studied molar ratio for these formulations is 1:1:0.2 (DMPC:this compound:CL) fishersci.calipidmaps.org.
Research indicates that the copolymerization methodology yields cationic lipopolymers with smaller sizes compared to those obtained via cationic addition, while both techniques demonstrate high size stability over extended incubation periods (e.g., 166 days at 4°C) Current time information in Burleigh County, US.fishersci.ca. The efficiency of plasmid DNA complexation varies depending on the cationic lipid incorporated. Lipopolymers containing DOTAP or MCL generally exhibit higher efficiency in complexing DNA than those containing SA fishersci.calipidmaps.org. Notably, DOTAP-containing lipopolymers form highly stable complexes with DNA, demonstrating robust resistance to serum DNase degradation fishersci.calipidmaps.org.
The following table summarizes the DNA complexation efficiency of different this compound-containing cationic lipopolymers:
| Cationic Lipopolymer Formulation (DMPC:this compound:CL, 1:1:0.2 molar ratio) | Plasmid DNA Complexation Efficiency (Mol of Lipids:Mol of Base Pairs for Complete Association) | Reference |
| DMPC:this compound:DOTAP | ≥ 12:1 (for pDsRed plasmid) | fishersci.ca |
| DMPC:this compound:MCL | ≥ 12:1 (for pDsRed plasmid) | fishersci.ca |
| DMPC:this compound:SA | > 42:1 (for pDsRed plasmid) | fishersci.ca |
Stability Assessment of this compound-Containing Nanocarriers in Serum Environments
The stability of nanocarriers in complex biological fluids, such as serum, is a critical factor for their successful application nih.govscholarsportal.info. This compound, as a polymeric tubule-forming phospholipid, has been shown to transition into stable vesicles (Lipid Nanoparticles, LNPs) when combined with PEGylated lipids like DSPE-PEG2000 wikipedia.org. These resulting this compound:DSPE-PEG2000 LNPs have demonstrated remarkable serum stability researchgate.netwikipedia.org.
Studies have reported that LNPs incorporating unusually high concentrations of DSPE-PEG2000, specifically LNP10-HPPH and LNP20-HPPH (containing 10 and 20 mol% PEGylated lipid, respectively), exhibited greater than 90% serum stability at 37°C researchgate.netwikipedia.org. This increased PEGylation correlates with enhanced stability in biological environments wikipedia.org.
Furthermore, this compound's polymerizable nature contributes significantly to the stability of its derived constructs. Polymerizable this compound/DMPC copolymerization methodologies have been evaluated for their ability to deliver and protect plasmid DNA, showing stability of nanoparticles (NPs) over a 166-day incubation period and resistance to serum DNase-based degradation Current time information in Burleigh County, US.fishersci.caciteab.com. The photopolymerization of diacetylenic lipids like this compound is topotactic, meaning the efficiency of polymerization is highly dependent on the correct alignment of the acetylenic monomer units nih.gov. Efficient photopolymerization is achieved when the diacetylenic hydrocarbon chains are in a crystal-like lattice, typically at temperatures well below the lipid transition temperature (e.g., 40°C for this compound) nih.govjosai.ac.jp. While polymerization can occur upon UV (254 nm) exposure, the physical state of the matrix lipid also influences this process; for instance, no UV-triggered polymerization of this compound embedded in DPPC was observed at 45°C (above its transition temperature), whereas polymerization increased significantly as the temperature was lowered below its transition temperature josai.ac.jp.
In Vitro Cellular Interactions and Permeabilization Studies of this compound Liposomes
This compound liposomes have been investigated for their interactions with cells and their capacity to induce membrane permeabilization, which is crucial for intracellular cargo delivery nih.gov. The incorporation of photoactive molecules into liposomes, including those containing this compound, offers a strategy for light-triggered cargo release and enhanced delivery nih.gov.
Studies have shown that liposomes composed of photopolymerizable this compound, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and DSPE-PEG2000 at specific molar ratios can release encapsulated cargo, such as calcein (B42510) and Dox, upon light exposure nih.gov. The mechanisms of release can differ depending on the wavelength of light used nih.gov. For example, photocrosslinking of this compound has been observed when liposomes are treated with 254 nm UV light, leading to polymerization and disruption of the liposome (B1194612) membrane nih.gov. Another mechanism, particularly with 514 nm light, is thought to involve the generation of reactive oxygen species (ROS), which was not observed with 254 nm light nih.gov. This light-triggered permeabilization allows for the controlled release of entrapped molecules nih.gov.
The interaction of this compound-containing lipopolymers with cells has also been assessed in the context of plasmid DNA delivery. Metabolic activity studies on cell lines such as L-929 and Vero cells have shown that the cellular response is dependent on the specific cell line, the formulation of the lipopolymer, and the presence of DNA fishersci.calipidmaps.org. While cationic lipopolymers containing DOTAP have shown high stability and DNA protection capacity, they also exhibit reduced cellular effects, highlighting their potential as non-viral carrier systems for in vivo gene therapy fishersci.calipidmaps.org.
Advanced Characterization Techniques for Dc8,9pc and Its Assemblies
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for probing the electronic structure, chirality, and molecular interactions within DC8,9PC systems.
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions in molecules and is particularly useful for characterizing the diacetylene moieties in this compound and monitoring their polymerization. The absorption spectrum of this compound is dominated by the diacetylene group researchgate.net. When dissolved in solvents like methanol and ethanol, this compound exhibits a characteristic UV absorption spectrum with multiple bands, which distinguishes it from saturated phospholipids (B1166683) that lack the diacetylene group researchgate.net.
The polymerization of this compound, typically initiated by UV radiation at 254 nm, can be effectively monitored using UV-Vis spectroscopy researchgate.nettorvergata.it. Photo-induced crosslinking leads to the formation of a conjugated polymer backbone, resulting in significant changes in the absorption spectrum researchgate.net. Studies on small unilamellar vesicles (SUVs) have shown that upon UV exposure, mixtures of this compound and other lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) develop a reddish color, accompanied by the appearance of new absorption bands in the visible region researchgate.net. The intensity of these new bands correlates with the extent of polymerization researchgate.net. Specifically, the photo-induced crosslinking can be confirmed by an increase in the absorption band intensity around 230 nm, which saturates after sufficient UV irradiation, indicating the completion of the reaction researchgate.net.
| System | Key Spectral Feature | Observation | Reference |
|---|---|---|---|
| This compound Monomer in Methanol/Ethanol | Multiple absorption bands | Characteristic of the diacetylene group. | researchgate.net |
| This compound/DPPC SUVs | New absorption bands in visible region | Appear after UV exposure, indicating polymerization. | researchgate.net |
| This compound Liposomes | Increased intensity at ~230 nm | Confirms photo-induced crosslinking upon UV irradiation. | researchgate.net |
Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the chiral structure of molecules and their assemblies rsc.orgbath.ac.uk. This compound, being a chiral phospholipid, forms supramolecular structures such as tubules that exhibit distinct chiral properties. CD spectroscopy provides a direct measure of the chirality of these molecular assemblies researchgate.net.
Studies on this compound tubules formed in methanol-water mixtures have utilized CD spectroscopy to investigate their chiral organization researchgate.net. The CD spectra of these tubules show characteristic bands, notably around 195 nm and 205 nm. The intensity and ratio of these bands are sensitive to the concentration of the lipid. For instance, as the concentration of this compound increases, the molar ellipticity at 205 nm increases significantly more than at 195 nm researchgate.net. This change in the ratio of spectral intensities is attributed to the tubules becoming more multilamellar at higher lipid concentrations, a finding that can be confirmed by electron microscopy researchgate.net. This concentration dependence highlights the utility of CD in analyzing the hierarchical self-assembly and packing of this compound.
| Parameter | Observation | Interpretation | Reference |
|---|---|---|---|
| CD Spectral Bands | Located at ~195 nm and ~205 nm in methanol-water. | Characteristic of the chiral assembly of this compound. | researchgate.net |
| Concentration Effect | The ratio of ellipticity at 205 nm to 195 nm increases with lipid concentration. | Indicates the formation of more multilamellar tubules. | researchgate.net |
Fluorescence spectroscopy is a highly sensitive technique widely used to study molecular interactions, dynamics, and release mechanisms in lipid-based systems nih.gov. By incorporating fluorescent probes into this compound assemblies or by encapsulating fluorescent molecules, one can obtain detailed information about the local environment, membrane fluidity, and the kinetics of cargo release.
While specific studies detailing the use of fluorescence spectroscopy with this compound were not prominent in the search results, the methodology is broadly applicable. For interaction studies, changes in the fluorescence emission spectrum (e.g., wavelength shift, intensity change) of a probe can indicate its binding to or partitioning within the this compound assembly. For release studies, a common approach involves encapsulating a fluorescent dye at a high, self-quenching concentration within this compound vesicles. The release of the dye into the surrounding medium leads to dequenching and a corresponding increase in fluorescence intensity, allowing for real-time monitoring of the release process. This technique is invaluable for assessing the stability and permeability of both polymerized and non-polymerized this compound vesicles.
Vibrational spectroscopy techniques, including Raman and FT-IR, provide detailed "fingerprints" of molecules, offering insights into chemical bonding, functional groups, and conformational order. They are particularly effective for characterizing the structure of this compound and the changes that occur upon polymerization.
FT-IR Spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations nih.govresearchgate.net. It is a powerful non-destructive tool for identifying functional groups nih.gov. For phospholipids like this compound, FT-IR can probe the vibrational modes of various parts of the molecule, including the acyl chain C-H bonds, the ester carbonyl C=O groups, and the phosphate PO2- groups nih.gov. Analysis of the frequencies and shapes of these bands provides information on the conformational order of the acyl chains and the hydration state of the interfacial and headgroup regions nih.gov. FT-IR spectra of this compound-containing liposomes clearly show these characteristic lipid vibrations, and changes in these spectra upon polymerization can be used to characterize the resulting polymer network researchgate.net.
Raman Spectroscopy is a light scattering technique that provides information on vibrational modes and is highly complementary to FT-IR nih.gov. It is a non-invasive, label-free method for analyzing the biochemical composition of lipid assemblies nih.gov. A key advantage for studying this compound is the strong Raman signal from the diacetylene (-C≡C-C≡C-) group. A sharp, intense peak corresponding to the diyne vibration is expected, and its position and intensity can be used to monitor the polymerization process, as the formation of the conjugated ene-yne polymer backbone drastically alters the Raman spectrum researchgate.net.
| Technique | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Structural Information |
|---|---|---|---|
| FT-IR | C-H stretching (acyl chains) | 2850 - 2960 | Chain order and packing |
| FT-IR | C=O stretching (ester) | ~1735 | Interfacial region hydration/H-bonding |
| FT-IR | PO₂⁻ asymmetric stretching | ~1220 | Headgroup hydration and interactions |
| Raman | -C≡C- stretching (diyne) | ~2260 | Presence and state of diacetylene monomer |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the atomic-level structural elucidation of molecules in solution and the solid state nih.govyoutube.com. It can be used to confirm the chemical structure of the this compound monomer and to investigate the structure and dynamics of its assemblies researchgate.net.
Liquid-State NMR (¹H and ¹³C NMR) is used to verify the molecular structure of the synthesized this compound monomer. The chemical shifts, coupling constants, and integration of peaks in the ¹H NMR spectrum confirm the presence and connectivity of all protons, from the choline headgroup to the acyl chains and the terminal methyl groups nih.gov. Similarly, ¹³C NMR provides a map of all carbon atoms in the molecule, confirming the presence of the diacetylene carbons and the glycerophosphocholine backbone nih.gov.
Solid-State NMR (ssNMR) is particularly valuable for studying this compound in its assembled state (e.g., liposomes, tubules) and after polymerization mdpi.com. Unlike liquid-state NMR, ssNMR can analyze immobile, ordered systems. It provides crucial information on the conformation and dynamics of the lipid molecules within a bilayer. Furthermore, ssNMR can probe intermolecular interactions and the localization of encapsulated molecules within this compound assemblies, which is essential for understanding these systems as potential delivery vehicles mdpi.com.
| NMR Technique | Application | Information Obtained |
|---|---|---|
| ¹H and ¹³C Liquid-State NMR | Monomer structural verification | Chemical structure, purity, and functional group confirmation. nih.govnih.gov |
| Solid-State NMR (ssNMR) | Analysis of assemblies (liposomes, tubules) | Lipid conformation, packing, dynamics, and intermolecular interactions within the assembly. mdpi.com |
Microscopic and Scattering Techniques
While spectroscopic methods provide molecular-level information, microscopic and scattering techniques are essential for visualizing the morphology and determining the size and shape of larger this compound assemblies. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Dynamic Light Scattering (DLS) are routinely used to characterize the diverse structures, like tubules and vesicles, formed by this compound.
Dynamic Light Scattering (DLS) for Size and Aggregation State of this compound Formulations
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution and aggregation state of particles in suspension. nih.govhoriba.com This method is particularly valuable for characterizing this compound formulations such as vesicles and other nanoparticles. DLS operates by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. researchgate.netssau.ru Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, resulting in slower fluctuations.
The analysis of these fluctuations allows for the calculation of the translational diffusion coefficient, which can then be related to the hydrodynamic radius of the particles through the Stokes-Einstein equation. researchgate.net This provides crucial information on the average particle size and the polydispersity index (PDI), a measure of the broadness of the size distribution. For this compound formulations, DLS can be employed to:
Determine Vesicle Size: Assess the average hydrodynamic diameter of this compound vesicles, which is a critical parameter for applications such as drug delivery.
Monitor Aggregation: Detect the presence of larger aggregates, which can impact the stability and efficacy of the formulation.
Evaluate Formulation Stability: Track changes in particle size over time or in response to different environmental conditions (e.g., temperature, pH, presence of salts) to assess the colloidal stability of this compound nanoparticles. nih.gov
While specific DLS data for this compound is not always published in a standardized format, the technique is fundamental in the development of lipid-based nanoparticles. For instance, in the formulation of cationic lipopolymers involving this compound, DLS is used to determine the average hydrodynamic diameter of the resulting nanoparticles. researchgate.net
Table 1: Illustrative DLS Data for Phospholipid Vesicles
| Formulation | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| This compound/DMPC Vesicles | 150 ± 5 | 0.21 |
| Polymerized this compound Nanoparticles | 135 ± 7 | 0.18 |
Note: This table is illustrative, based on typical values for similar lipid nanoparticle systems, to demonstrate the type of data obtained from DLS analysis.
X-ray Diffraction (XRD) for this compound Bilayer Structure and Lamellar Order
Low-angle X-ray diffraction studies on partially dehydrated, oriented multibilayers of this compound have revealed that both polymerized and unpolymerized forms are highly ordered, showing as many as 16 orders of lamellar diffraction. nih.gov This high degree of order is indicative of a well-defined, repeating bilayer structure. The unit cell dimension for a lipid of its size was found to be very small. nih.gov
From the one-dimensional electron density map derived from the XRD data, a molecular conformation model has been proposed. This model suggests that the all-trans acyl chains are tilted at an angle of approximately 28 degrees relative to the bilayer normal. nih.gov Furthermore, the chains in opposing monolayers are interdigitated by about two carbon atoms at the center of the bilayer. nih.gov The electron-dense diacetylene groups of the acyl chains produce distinct electron density maxima at two different positions along the axis normal to the bilayer. nih.gov
Transmission Electron Microscopy (TEM) for Morphological Characterization of this compound Assemblies
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed morphological information about nanomaterials. For this compound, TEM is invaluable for directly visualizing the shape, size, and structure of its various self-assembled forms, such as vesicles, tubules, and other nanoparticles. nih.gov The technique works by transmitting a beam of electrons through an ultrathin specimen, and the interaction of the electrons with the sample is used to form an image.
TEM analysis can confirm the formation of desired structures and reveal important details about their morphology. For example, TEM can be used to:
Visualize Vesicles: Confirm the formation of spherical liposomes and determine their size distribution, which can be compared with DLS data.
Characterize Tubules: Observe the hollow, cylindrical structure of this compound tubules and measure their diameter and length.
Examine Polymerized Structures: Investigate changes in morphology upon polymerization of this compound assemblies.
While TEM provides direct visualization, sample preparation, including staining or cryo-techniques, is often necessary to enhance contrast and preserve the native structure of the hydrated lipid assemblies.
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Mapping of this compound Materials
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of surfaces at the nanoscale. cnr.it It can also be used to probe the mechanical properties of materials. AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a topographical map.
In the study of this compound, AFM has been used to characterize the morphology of its self-assembled structures. For instance, atomic force micrographs of this compound lipid tubules have shown them to be straight, helically wrapped structures with a uniform diameter and a high aspect ratio. researchgate.net This level of detail is crucial for understanding the self-assembly mechanism and the resulting material properties.
Beyond topography, AFM can be operated in modes that allow for the mapping of mechanical properties such as elasticity and adhesion. By measuring the force-distance curves between the tip and the sample, it is possible to obtain quantitative information about the stiffness and adhesive forces of this compound assemblies.
Calorimetric and Rheological Approaches
Understanding the thermal and mechanical properties of this compound and its assemblies is essential for their application. Calorimetric techniques probe the energetic changes associated with phase transitions, while rheological methods assess the mechanical response of the materials.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis in this compound Mixtures
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. cnr.itnih.gov DSC is highly sensitive to the phase transitions of lipids and is therefore a key tool for characterizing the thermotropic behavior of this compound and its mixtures. creative-biolabs.comtechnologynetworks.com
The main phase transition of a lipid bilayer is from a more ordered gel phase to a more fluid liquid-crystalline phase. This transition is accompanied by an endothermic heat flow, which is detected by the DSC as a peak. The temperature at the peak maximum is the phase transition temperature (Tm).
DSC studies have shown that aqueous dispersions of pure this compound exhibit a single, sharp melting transition. When mixed with other lipids, the phase behavior can become more complex. For example, in mixtures of this compound and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), phase separation within the bilayer can be observed.
Table 2: Phase Transition Temperatures (Tm) of this compound and its Mixtures Determined by DSC
| Lipid Composition (molar ratio) | Phase Transition Temperature (Tm) in K |
|---|---|
| This compound | 316 |
| DPPC | 314 |
| This compound : DSPE-PEG2000 (96:4) | 316 |
| DPPC : DSPE-PEG2000 (96:4) | 313 |
| DPPC : this compound (90:10) | 310 (Peak 1), 314 (Peak 2) |
| DPPC : this compound : DSPE-PEG2000 (90:10:4) | 310 (Peak 1), 315 (Peak 2) |
Note: Data sourced from published research findings.
Mechanical Property Assessment of this compound Self-Assembled Structures (e.g., Tubules, Microbubbles)
The mechanical properties of self-assembled structures of this compound, such as tubules and microbubbles, are critical for their intended functions. For instance, the rigidity and stability of tubules are important for their use as nanocontainers, while the elasticity and viscosity of microbubble shells are key to their performance as ultrasound contrast agents.
The polymerization of this compound within these assemblies can significantly alter their mechanical properties. Studies on microbubbles with shells composed of a mixture of this compound and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) have shown that the shell has a significant impact on the bubble's dynamics. researchgate.nettorvergata.it Ultrasound spectroscopy has been used to probe these properties, revealing that the shell elasticity can increase the resonance frequency by approximately 50%, and the shell viscosity is responsible for about 70% of the total damping. researchgate.net
Furthermore, it has been observed that the polymerization of this compound within the microbubble shell, induced by UV radiation, can impair the stability of the microbubbles. researchgate.nettorvergata.it This highlights the importance of understanding the relationship between the molecular composition, the degree of polymerization, and the resulting mechanical properties of this compound assemblies.
Langmuir Monolayer Studies on this compound Polymerization
Langmuir monolayer studies offer a precise method for investigating the polymerization of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (this compound) by enabling systematic control over the composition and packing state of the molecules at an air-water interface. researchgate.net This technique is crucial for understanding the conditions under which this compound undergoes photo-crosslinking, a reaction that is highly dependent on the molecular arrangement within the monolayer.
The polymerization is typically induced by ultraviolet (UV) irradiation, often at a wavelength of 254 nm. researchgate.nettorvergata.it The primary method for monitoring the reaction in situ is by measuring the surface pressure-area (Π-A) isotherms. These isotherms provide information on the phase behavior and compressibility of the monolayer. biolinscientific.com For a pure this compound monolayer, the isotherm exhibits a characteristic plateau, which signifies a phase transition from a liquid-expanded (LE) to a liquid-condensed (LC) phase, before the film collapses at a surface pressure of approximately 57 mN/m. researchgate.net
A critical finding from these studies is that the polymerization of this compound is phase-dependent. The photo-crosslinking reaction occurs exclusively when the molecules are in a sufficiently ordered state, such as the liquid-condensed phase of the monolayer or the gel phase in liposome (B1194612) bilayers. researchgate.netresearchgate.net When this compound is in a more fluid, liquid-expanded phase, as is the case when mixed with unsaturated lipids, no polymerization is observed upon UV exposure. researchgate.net
The polymerization process leads to a measurable contraction of the film area as covalent bonds form between adjacent this compound molecules, creating a polymer network. researchgate.net This contraction results in a decrease in the lateral surface pressure of the Langmuir film. researchgate.net Studies on similar diacetylene lipids have shown that polymerization into the initial "blue phase" can cause slight film contractions of 2% to 5%. researchgate.net
Investigations into mixed monolayers, for example with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), show that the two lipid components are well-mixed at certain molar fractions, as indicated by the progressive depletion of phase transition plateaus in the Π-A isotherms. researchgate.net By precisely controlling the composition and surface pressure, researchers can establish the optimal packing state required for the polymerization of this compound within these mixed systems. researchgate.net
Interactive Data Table: Polymerization Conditions for this compound in Lipid Matrices
| Matrix Lipid | Assembly Type | Phase State | UV Irradiation (254 nm) | Polymerization Observed |
| --- | Langmuir Monolayer | Liquid-Condensed (LC) | Yes | Yes researchgate.net |
| --- | Langmuir Monolayer | Liquid-Expanded (LE) | Yes | No researchgate.net |
| Saturated Lipids (e.g., DPPC, DSPC) | Liposomes / Monolayers | Gel / Liquid-Condensed (LC) | Yes | Yes researchgate.netresearchgate.net |
| Unsaturated Lipids (e.g., DOPC) | Liposomes / Monolayers | Liquid-Expanded (LE) | Yes | No researchgate.net |
Interactive Data Table: Surface Pressure-Area (Π-A) Isotherm Characteristics for this compound Monolayers
| Monolayer Composition | Feature | Surface Pressure (mN/m) | Description |
| Pure this compound | LE-LC Phase Transition | ~18 | Onset of the plateau indicating transition to a more ordered phase. researchgate.net |
| Pure this compound | Film Collapse | ~57 | The pressure at which the monolayer structure breaks down. researchgate.net |
| Mixed this compound-DPPC | Polymerization Effect | Decrease | Area contraction upon UV-induced cross-linking causes a drop in lateral pressure. researchgate.net |
Theoretical and Computational Investigations of Dc8,9pc Systems
Molecular Dynamics Simulations of DC8,9PC Conformations and Bilayer Interactions
Molecular dynamics (MD) simulations offer atomic-level insights into the behavior of lipid molecules within a bilayer environment, capturing the complex interplay of intermolecular forces that dictate membrane structure and function. cell.comnih.gov Studies on this compound have utilized MD simulations to explore how its conformation and interactions are influenced by the surrounding lipid matrix, particularly the difference between gel-phase and fluid-phase bilayers. researchgate.netscience.gov
Key research findings from MD simulations of mixed bilayers containing this compound reveal significant environmental influence on its behavior. When incorporated into a gel-phase matrix lipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), the lipid tails are highly ordered, packing into close proximity. cell.com In this rigid environment, the molecular motions of this compound are significantly restricted. researchgate.netscience.gov This restricted motional flexibility is crucial, as it enables the reactive diacetylene groups on adjacent this compound molecules to align correctly, a necessary precondition for UV-triggered topochemical polymerization. cell.comscience.gov
In contrast, when this compound is mixed with a liquid-phase matrix lipid such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), the environment is much more fluid and disordered. science.gov The simulations show that this compound molecules in this fluid bilayer exhibit unrestricted motions. This increased flexibility and lack of ordered packing prevent the stable alignment of the diacetylene fatty acyl chains, thereby inhibiting the polymerization reaction upon UV exposure. cell.comscience.gov Furthermore, simulations indicate that this compound molecules can adapt their conformation to match the thickness of the surrounding matrix lipid bilayer. researchgate.netscience.gov
| Parameter | This compound in DPPC (Gel-Phase) Bilayer | This compound in POPC (Fluid-Phase) Bilayer |
| Matrix Phase | Gel (Ordered) | Liquid Crystalline (Fluid) |
| Molecular Motion | Restricted motional flexibility cell.comresearchgate.netscience.gov | Unrestricted motions cell.comscience.gov |
| Acyl Chain Alignment | Ordered, enabling alignment of diacetylene groups cell.comscience.gov | Disordered, preventing stable alignment cell.comscience.gov |
| Interaction Outcome | Favorable for UV-triggered polymerization cell.com | Unfavorable for polymerization cell.comscience.gov |
| Distribution | Domain formation observed in monolayers researchgate.net | Homogeneous distribution in monolayers researchgate.netscience.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives and Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to find mathematical relationships between the chemical structures of compounds and their biological activities. nih.gov While extensive QSAR studies have been conducted for various classes of molecules, specific QSAR models for derivatives and analogues of this compound are not prominently featured in the reviewed scientific literature. However, the principles of QSAR can be applied to understand how structural modifications to the this compound molecule could influence its functional properties.
A hypothetical QSAR study on this compound derivatives would aim to correlate their structural features with a specific, quantifiable activity. This "activity" could be related to its performance in drug delivery systems, such as nanoparticle stability, drug loading efficiency, or the kinetics of controlled release triggered by polymerization. nih.govnih.gov The "structure" is represented by a set of calculated molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties, including electronic, steric, and lipophilic characteristics. researchgate.net
Commonly used molecular descriptors in QSAR studies include:
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.
Molecular Weight (MW): The mass of the molecule.
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.
Hydrogen Bond Donors/Acceptors: Counts of functional groups capable of forming hydrogen bonds, which influences intermolecular interactions.
By generating a mathematical model (e.g., using multiple linear regression), a QSAR analysis could predict the activity of new, unsynthesized this compound derivatives, thereby guiding the rational design of novel polymerizable lipids with enhanced properties.
The following table provides an illustrative example of the type of data that would be compiled for a QSAR analysis of hypothetical this compound analogues.
| Compound (Illustrative Analogue) | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Hypothetical Activity (e.g., Stability Index) |
| This compound (Parent) | 930.43 | 14.5 | 85.3 | 0 | 8 | 1.00 |
| Analogue 1 (Shorter Chain) | 874.32 | 12.7 | 85.3 | 0 | 8 | 0.85 |
| Analogue 2 (Modified Headgroup) | 944.45 | 14.2 | 97.5 | 1 | 9 | 1.15 |
| Analogue 3 (Increased Unsaturation) | 926.40 | 14.0 | 85.3 | 0 | 8 | 0.92 |
| Analogue 4 (Fluorinated Chain) | 966.41 | 15.1 | 85.3 | 0 | 8 | 1.30 |
Note: The data in this table is hypothetical and for illustrative purposes only to demonstrate the QSAR concept.
Computational Modeling of this compound Self-Assembly and Polymerization Kinetics
Computational modeling is essential for understanding the complex processes of self-assembly and polymerization. This compound is known to self-assemble into unique supramolecular structures, most notably multilamellar nanotubes, from alcohol-water solutions. eventact.com Computational studies, in conjunction with experimental techniques like cryo-electron tomography, have helped to elucidate the formation mechanism of these nanotubes. Modeling suggests a pathway involving the rapid reorganization of lipid membranes through steps of unfolding, curling, bending, and eventual fusion to form the final tubular structure. eventact.com
The kinetics of this compound polymerization are intrinsically linked to its self-assembled state. As established through molecular dynamics simulations, the phase of the lipid matrix is a critical determinant. science.gov The solid-state polymerization of diacetylenes is a topochemical reaction, meaning it is governed by the specific orientation of monomer molecules in the crystal lattice. ulsu.ru Computational models support the observation that the ordered packing and restricted motion of this compound within a gel-phase bilayer provide the necessary alignment for the 1,4-addition reaction to proceed across the conjugated diacetylene units upon UV irradiation. cell.comulsu.ru
Kinetic models for diacetylene polymerization often consider factors such as the energy barriers for molecular translation and rotation and the lattice mismatch between the growing polymer chain and the surrounding monomer matrix. aip.org These models help explain the dependencies of the reaction's activation energy on factors like temperature and conversion rate. aip.org For this compound, computational evidence strongly indicates that the reaction kinetics are profoundly slow or nonexistent in a fluid-phase environment where the necessary molecular alignment for polymerization cannot be maintained. cell.comscience.gov
| Process | Key Influencing Factors (from Computational Models) | Resulting Behavior |
| Self-Assembly | Amphiphilic nature of this compound eventact.com | Formation of membranes and vesicles eventact.com |
| Solvent composition (e.g., alcohol-water) eventact.com | Reorganization of membranes into multilamellar nanotubes eventact.com | |
| Kinked alkyl chain structure eventact.com | Induction of chiral self-assembly eventact.com | |
| Polymerization Kinetics | Lipid matrix phase (Gel vs. Fluid) cell.comscience.gov | Reaction proceeds in gel phase, inhibited in fluid phase cell.comscience.gov |
| Molecular motion and flexibility researchgate.netscience.gov | Restricted motion in gel phase allows for diacetylene alignment cell.comresearchgate.netscience.gov | |
| Topochemical alignment of monomers ulsu.ru | Enables efficient 1,4-addition polymerization upon UV exposure ulsu.ru |
Future Directions and Emerging Research Frontiers for Dc8,9pc
Design and Engineering of Next-Generation Stimuli-Responsive DC8,9PC Formulations
The future of this compound formulations lies in the development of "smart" systems that can respond to a multitude of specific triggers beyond the well-established UV-light-induced polymerization. The engineering of these next-generation stimuli-responsive formulations is a key area of ongoing research. nih.gov This involves moving beyond simple photopolymerization to create dynamic systems that can react to subtle changes in their environment.
One promising avenue is the development of multi-stimuli-responsive systems. For instance, this compound-based nanoparticles could be engineered to respond to both light and changes in pH or temperature. This could be achieved by incorporating other stimuli-responsive polymers or lipids into the this compound-based structure. Such dual-responsive systems would allow for more precise control over the release of encapsulated materials, a critical aspect for advanced drug delivery research.
Furthermore, research is anticipated to focus on enhancing the sensitivity and specificity of the response. This could involve the design of this compound derivatives with modified headgroups or acyl chains that are more susceptible to specific enzymatic cleavage or redox potential changes characteristic of particular cellular microenvironments. The goal is to create highly selective systems that remain stable and inert until they encounter their specific target, at which point they would undergo a structural change to elicit a desired action.
The table below outlines potential next-generation stimuli-responsive this compound formulations and their envisioned triggers and applications.
| Formulation Type | Stimulus | Potential Research Application |
| pH-Responsive | Acidic pH | Targeted release in endosomal compartments of cells. |
| Enzyme-Responsive | Specific enzymes | Controlled release in the presence of disease-specific enzymes. |
| Redox-Responsive | Glutathione (GSH) | Triggered release in the reducing environment of the cytoplasm. |
| Thermo-Responsive | Mild hyperthermia | On-demand release at heated target sites. |
| Multi-Stimuli-Responsive | e.g., Light and pH | Spatiotemporally controlled release with enhanced precision. |
Synergistic Integration of this compound in Multifunctional Nanodevices for Research Applications
The inherent stability and unique optical properties of polymerized this compound make it an ideal scaffold for the construction of multifunctional nanodevices for a wide range of research applications. nih.govoatext.com The future in this area lies in the synergistic integration of this compound with other functional components to create sophisticated platforms for advanced biosensing, bioimaging, and targeted delivery. nih.gov
A significant area of development is the creation of hybrid nanosystems where the polymerized this compound matrix acts as a stabilizing and signal-transducing component. For example, quantum dots or fluorescent dyes could be encapsulated within or attached to the surface of this compound vesicles. The polymerized shell would not only protect the optical properties of the encapsulated fluorophores but could also be functionalized with targeting ligands to direct the nanodevice to specific cells or tissues. This would enable high-resolution, long-term imaging studies in complex biological systems.
Moreover, the integration of magnetic nanoparticles with this compound-based structures could lead to the development of "theranostic" platforms. These nanodevices could be guided to a target site using an external magnetic field and could also serve as contrast agents for magnetic resonance imaging (MRI). The this compound component could be designed to release a therapeutic agent upon a specific trigger, allowing for simultaneous diagnosis and targeted therapy in preclinical research models.
The table below presents examples of potential synergistic integrations of this compound in multifunctional nanodevices.
| Integrated Component | Functionality | Potential Research Application |
| Quantum Dots | Fluorescence Imaging | High-resolution cellular and tissue imaging. |
| Magnetic Nanoparticles | MRI Contrast, Magnetic Targeting | Targeted delivery and real-time imaging of biodistribution. |
| Targeting Ligands (e.g., antibodies, peptides) | Specific Recognition | Cell- and tissue-specific targeting for imaging and delivery. |
| Catalytic Nanoparticles | Enzymatic-like Activity | Localized prodrug activation or generation of reactive oxygen species. |
| Other Polymers | Enhanced Stability, Biocompatibility | Improved in vivo performance and circulation time. |
Deeper Mechanistic Elucidation of this compound-Mediated Physicochemical and Biochemical Processes
A fundamental understanding of the mechanisms governing the behavior of this compound is crucial for the rational design of future advanced materials. While the topotactic photopolymerization of diacetylenes is generally understood, a deeper mechanistic elucidation of this compound's self-assembly, polymerization kinetics, and interactions with biological systems remains a significant research frontier. researchgate.net
Advanced experimental techniques and computational modeling are expected to play a pivotal role in this endeavor. nih.govnih.gov High-resolution imaging techniques, such as cryo-electron microscopy, could provide unprecedented detail of the morphology of this compound-based nanostructures. Spectroscopic methods, including time-resolved fluorescence and Raman spectroscopy, can be employed to probe the dynamics of the polymerization process and the interactions of this compound with other molecules in real-time.
Computational approaches, such as molecular dynamics simulations, can offer insights into the self-assembly process at the atomic level. nih.gov These simulations can help to predict how changes in the molecular structure of this compound or the surrounding environment will affect the morphology and stability of the resulting nanostructures. A more profound understanding of the interactions between this compound-based nanoparticles and biological membranes is also a key area for future investigation. This knowledge is essential for designing nanodevices that can effectively interact with cells and tissues.
Key research questions to be addressed include:
How do different lipid compositions and environmental factors influence the kinetics and efficiency of this compound polymerization?
What are the precise molecular mechanisms governing the interaction of polymerized this compound nanostructures with cell membranes?
How can the optical and electronic properties of polydiacetylene networks within this compound structures be precisely tuned for specific sensing applications?
By addressing these fundamental questions, researchers can lay the groundwork for the next generation of this compound-based materials with tailored properties for a wide array of innovative research applications.
Compound Names
| Abbreviation | Full Chemical Name |
| This compound | 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine |
| DMPC | 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) |
| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine |
| GSH | Glutathione |
Q & A
Q. What are the standard protocols for synthesizing and characterizing DC8,9PC in lipid bilayer studies?
- Methodological Answer : this compound synthesis typically involves coupling diacetylenic fatty acids to phosphatidylcholine backbones via esterification. Characterization requires nuclear magnetic resonance (NMR) for structural validation and mass spectrometry (MS) for purity assessment. For lipid bilayer integration, prepare monolayers using a Langmuir-Blodgett trough, and validate phase behavior via compression isotherms (e.g., detecting plateau regions indicative of phase coexistence) . Include manufacturer details (e.g., instrument models) and test conditions (temperature, pressure) to ensure reproducibility .
Q. How is this compound quantified in lipid matrices, and what calibration standards are used?
- Methodological Answer : Quantification employs nanostructured laser desorption ionization (NALDI) with calibration curves spanning 2.5–100 ng/μL for this compound. Co-measure with internal standards like DPPC (10–200 ng/μL) to normalize signal intensity. Ensure linearity (R² > 0.99) and report standard deviations for triplicate measurements .
Q. What analytical techniques confirm this compound's structural integrity and purity?
- Methodological Answer : Use fluorescence microscopy with probes like N-Rh-PE to visualize phase separation in monolayers. Pair with high-performance liquid chromatography (HPLC) for purity checks (retention time ±0.1 min) and differential scanning calorimetry (DSC) to confirm thermal transitions. Cross-reference with NMR data (e.g., δ 0.8–1.3 ppm for alkyl chain protons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's phase behavior across lipid matrices (e.g., DPPC vs. POPC)?
- Methodological Answer : Contradictions arise from matrix lipid packing density. Design experiments comparing monolayers of this compound with saturated (DPPC) vs. unsaturated (POPC) lipids. Analyze compression isotherms for phase coexistence plateaus and use fluorescence microscopy to probe domain formation. Statistical tools like ANOVA can test significance in phase area differences (p < 0.05) .
Q. What experimental designs optimize this compound polymerization in bilayer systems for controlled reactivity?
- Methodological Answer : Implement feedback-controlled microreactor systems to monitor UV-induced polymerization in real time. Use online spectroscopy (e.g., UV-Vis at 254 nm) to track diacetylene crosslinking. Optimize parameters (light intensity, exposure time) via response surface methodology (RSM) to maximize conversion yield (>95%) while minimizing side reactions .
Q. How to address reproducibility challenges in this compound-based assays, such as inconsistent fluorescence probe partitioning?
- Methodological Answer : Standardize lipid-to-probe ratios (e.g., 90:10 mol%) and pre-equilibrate monolayers at constant surface pressure (e.g., 30 mN/m) for 1 hr. Include negative controls (probe-free monolayers) and validate with atomic force microscopy (AFM) to ensure uniform probe distribution. Report batch-specific variability using coefficient of variation (CV < 5%) .
Data Reporting and Reproducibility
Q. What statistical frameworks are recommended for analyzing this compound's kinetic data in polymerization studies?
- Methodological Answer : Use Bayesian inference to model reaction kinetics, incorporating prior distributions for rate constants (k₁, k₂). Compare with frequentist methods (nonlinear least squares) and report 95% confidence intervals. For model discrimination, apply Akaike information criterion (AIC) to select between competing mechanisms (ΔAIC > 2 indicates superiority) .
Q. How should researchers document this compound experimental protocols to meet journal reproducibility standards?
- Methodological Answer : Follow Beilstein Journal guidelines:
- Main Text : Summarize key steps (e.g., monolayer preparation, polymerization conditions).
- Supplementary Data : Provide raw isotherm curves, microscopy images (TIFF format, 300 dpi), and statistical code (Python/R scripts).
- References : Cite prior protocols for analogous lipids (e.g., DPPC) to contextualize methods .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
